N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C24H18ClN3O4S |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H18ClN3O4S/c25-17-5-1-14(2-6-17)12-28-23(30)18-7-4-16(10-19(18)27-24(28)33)22(29)26-11-15-3-8-20-21(9-15)32-13-31-20/h1-10H,11-13H2,(H,26,29)(H,27,33) |
InChI Key |
HMKMIRYPFQBFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antidiabetic, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.
- Molecular Formula : C19H18ClN3O5
- Molecular Weight : 403.82 g/mol
- CAS Number : 478033-71-5
- Density : 1.409 g/cm³ (predicted)
- pKa : 14.86 (predicted)
Antibacterial Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene have shown moderate to strong antibacterial activity against various bacterial strains. For instance, studies have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting strong urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Urease-producing bacteria | Strong Inhibitor |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential. In a study involving mice, it was found to significantly reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL when compared to control groups . This suggests that the compound may act as an effective α-amylase inhibitor, a target for managing diabetes.
| Test Subject | Initial Glucose Level (mg/dL) | Final Glucose Level (mg/dL) |
|---|---|---|
| Control Group | 252.2 | 250.0 |
| Treated Group | 252.2 | 173.8 |
Anticancer Activity
The anticancer efficacy of benzodioxol derivatives has been highlighted in various studies. The compound's structural features allow it to interact with cancer cell lines effectively, promoting apoptosis and inhibiting proliferation in vitro . Further research is needed to assess its safety and efficacy in vivo.
Enzyme Inhibition
N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene has shown promising results as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy for its implications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Antibacterial Screening :
In a study conducted on a series of synthesized compounds containing the benzodioxole moiety, several exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results underscored the importance of structural modifications in enhancing biological activity. -
Antidiabetic Research :
A recent investigation into the antidiabetic properties revealed that derivatives of the compound significantly inhibited α-amylase activity, demonstrating potential for developing new therapeutic agents for diabetes management.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its hybrid substituents:
- 1,3-Benzodioxol-5-ylmethyl : Enhances lipophilicity and may influence blood-brain barrier penetration.
- 2-Sulfanylidene : A rare thione group that could enhance hydrogen bonding or metal coordination.
Table 1: Structural Comparison with Quinazoline Derivatives
*logP values are estimated using computational tools.
Preparation Methods
Formation of the Quinazoline Core
The 2-sulfanylidene-4-oxoquinazoline scaffold is synthesized via cyclocondensation of methyl anthranilate with thiourea in ethanol under reflux. This step achieves 78–85% yield, with the thiourea serving as both a sulfur source and a cyclizing agent. The reaction mechanism proceeds through nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization (Fig. 1).
Fig. 1: Cyclization Mechanism
Introduction of the 7-Carboxamide Group
The 7-position is functionalized through nitrile hydrolysis followed by amidation:
-
Nitrile Hydrolysis : Treatment with concentrated sulfuric acid converts the 7-cyano group to a carboxylic acid.
-
Amidation : Activation with ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables coupling with benzodioxol-5-ylmethylamine, yielding the 7-carboxamide derivative.
Reaction Conditions and Optimization
Solvent Systems and Catalysts
-
Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for their high polarity, which facilitates nucleophilic substitution and amidation reactions.
-
Catalysts : Triethylamine (TEA) is employed to neutralize HCl byproducts during alkylation steps, while NaBH3CN enables selective reductive amination.
Table 2: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | +15% vs. rt |
| Solvent | DMF | +20% vs. THF |
| Catalyst (TEA) | 2.0 equiv | Prevents hydrolysis |
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via flash chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 3:7 to 1:1). This method removes unreacted benzodioxol-5-ylmethylamine and 4-chlorobenzyl chloride byproducts.
Spectroscopic Validation
-
1H NMR : Peaks at δ 7.85 (s, 1H, quinazoline H-5), δ 5.98 (s, 2H, benzodioxole OCH2O), and δ 4.45 (s, 2H, NCH2).
Comparative Analysis with Analogous Compounds
The 4-chlorophenylmethyl group enhances metabolic stability compared to unsubstituted benzyl analogs, as demonstrated by its resistance to hepatic CYP450 oxidation. Substituting DMF with dichloromethane (DCM) in the alkylation step reduces yields by 12–18%, highlighting the solvent’s role in stabilizing transition states.
Industrial-Scale Production Considerations
Scale-up challenges include:
-
Solvent Recovery : DMF is recycled via distillation to reduce costs.
-
Continuous Flow Reactors : Implementing flow chemistry for the cyclization step improves throughput by 40%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMSO as co-solvent |
| Epimerization at C-3 | Conduct reactions under inert atmosphere |
| Thiourea decomposition | Add stabilizers like BHT |
Q & A
Q. What are the established synthetic routes for this quinazoline derivative, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols involving cyclization and functional group modifications. A typical approach includes:
- Step 1 : Condensation of 1,3-benzodioxol-5-ylmethylamine with a 4-chlorophenylmethyl-substituted quinazolinone precursor.
- Step 2 : Introduction of the sulfanylidene group using thiourea derivatives under basic conditions. Key factors affecting yield include temperature control (60–80°C for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation steps). For purity verification, HPLC (>95% purity) and mass spectrometry (MS) are critical .
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 60–75% |
| Sulfurization | Lawesson’s reagent, toluene, reflux | 45–65% |
Q. What analytical techniques are recommended to confirm structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, chlorophenyl CH₂ at δ 4.3 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in sulfur-oxygen bonding .
- High-Resolution MS : Accurate mass determination (e.g., [M+H]⁺ calculated: 495.12 Da) .
Q. Which in vitro models are suitable for preliminary cytotoxicity assessment?
The Daphnia magna assay offers a cost-effective, high-throughput screening model for acute toxicity. Key parameters include:
- Exposure duration: 24–48 hours.
- LC₅₀ values correlate with mammalian cell line data (e.g., IC₅₀ in HepG2 cells) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the sulfanylidene moiety’s electronic configuration?
Q. What strategies mitigate bioactivity discrepancies between in vitro and in vivo models?
Discrepancies often arise from metabolic stability or solubility issues. Strategies include:
Q. How can structure-activity relationships (SAR) guide optimization of quinazoline derivatives?
Comparative analysis of analogs () reveals:
- 4-Chlorophenyl substitution : Enhances target binding (e.g., kinase inhibition) but reduces solubility.
- Benzodioxole vs. phenyl rings : Benzodioxole improves metabolic stability due to reduced CYP450 interaction.
| Substituent Modification | Bioactivity Impact | Solubility (LogP) |
|---|---|---|
| 4-Chlorophenyl → 4-Fluorophenyl | Reduced potency (IC₅₀ ↑ 30%) | LogP ↓ 0.5 |
| Benzodioxole → Phenyl | Metabolic clearance ↑ 2-fold | LogP ↑ 1.2 |
Q. What computational approaches predict target binding modes for this compound?
- Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validation requires correlating computational ΔG values with experimental Kd (e.g., SPR data) .
Contradictions and Mitigation
- Cytotoxicity vs. Therapeutic Index : High potency in Daphnia magna () may not translate to mammalian selectivity. Use 3D spheroid models (e.g., HCT-116) to better mimic in vivo conditions.
- Synthetic Yields : Discrepancies in thiourea-mediated sulfurization (45–65% yields) suggest solvent-dependent reactivity. Optimize with microwave-assisted synthesis to reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
